molecular formula C12H10OS B8409414 2-Formyl-5-methyl-4-phenylthiophene

2-Formyl-5-methyl-4-phenylthiophene

Cat. No. B8409414
M. Wt: 202.27 g/mol
InChI Key: CVTGJAGRFQZSJU-UHFFFAOYSA-N
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Patent
US07112638B2

Procedure details

0.166 mol (15 mL) of POCl3 was added at 0° C. to a 0.5 mol (39 mL) of DMF. At the end of the addition, the mixture was allowed to warm to room temperature and stirred for 1 h. Then it was cooled again to 0° C. and treated with 2-methyl-3-phenylthiophene (29 g, 0.166 mol). The resulting reaction mixture was allowed to reach room temperature and after 12 h stirring at the same temperature was heated at 80° C. for 2 days. Then it was poured into a mixture of ice and water and added of sodium acetate. The precipitate so obtained was filtered, washed with water and subsequently with hexane. The yellow powder was dried in vacuo.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[CH3:11][C:12]1[S:13][CH:14]=[CH:15][C:16]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C([O-])(=O)C.[Na+]>O>[CH:9]([C:14]1[S:13][C:12]([CH3:11])=[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=1)=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
39 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
CC=1SC=CC1C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled again to 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
to reach room temperature and after 12 h
Duration
12 h
STIRRING
Type
STIRRING
Details
stirring at the same temperature
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80° C. for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The precipitate so obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water and subsequently with hexane
CUSTOM
Type
CUSTOM
Details
The yellow powder was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)C=1SC(=C(C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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